molecular formula C52H86O22 B1261876 desglucoanagalloside B

desglucoanagalloside B

Número de catálogo: B1261876
Peso molecular: 1063.2 g/mol
Clave InChI: YBYIAPOSRNODNJ-CSYCFBBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Desglucoanagalloside B (DGB) is a triterpene saponin primarily isolated from Lysimachia ciliata L. (Primulaceae) and Anagallis arvensis . Structurally, it features a fully saturated oleanane skeleton with a 13β,28-epoxy bridge, a hallmark of saponins in the Primulaceae and Myrsinaceae families . DGB is characterized by its monodesmosidic structure, containing a single sugar moiety at the C-3 position, which distinguishes it from bidesmosidic saponins with additional glycosylation .

Propiedades

Fórmula molecular

C52H86O22

Peso molecular

1063.2 g/mol

Nombre IUPAC

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13R,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C52H86O22/c1-46(2)13-14-51-22-68-52(29(51)15-46)12-8-28-47(3)10-9-31(48(4,21-55)27(47)7-11-49(28,5)50(52,6)16-30(51)57)72-44-40(74-43-39(65)36(62)33(59)24(17-53)69-43)35(61)26(20-67-44)71-45-41(37(63)34(60)25(18-54)70-45)73-42-38(64)32(58)23(56)19-66-42/h23-45,53-65H,7-22H2,1-6H3/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,44+,45+,47+,48+,49-,50+,51-,52+/m1/s1

Clave InChI

YBYIAPOSRNODNJ-CSYCFBBXSA-N

SMILES isomérico

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES canónico

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(CO9)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

Sinónimos

desglucoanagalloside B

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anagalloside B

Source : Anagallis arvensis (Primulaceae) .
Structural Similarities : Shares the oleanane skeleton and 13β,28-epoxy bridge with DGB but differs in glycosylation patterns (additional glucose units) .
Functional Differences :

  • Molluscicidal Activity : Both compounds exhibit potent molluscicidal effects, but DGB achieves 100% snail mortality at 1.25 × 10⁻⁶ g/L, whereas anagalloside B requires higher concentrations .
  • Anticancer Activity : Anagalloside B lacks documented anticancer effects, highlighting DGB’s unique role in prostate cancer therapy .

Nummularoside

Source : Lysimachia spp. (Primulaceae).
Structural Features : Contains a hydroxyl group at C-16 instead of the epoxy bridge .
Mechanistic Contrast :

  • Anticancer Mechanism : Activates autophagy via PI3K/AKT/mTOR inhibition, unlike DGB’s caspase-dependent apoptosis .
  • Selectivity: Less selective for cancer cells compared to DGB, which spares normal prostate cells (PNT2) .

Comparison with Functionally Similar Compounds

Afrocylamin A

Source : Afrocarpus spp.
Functional Overlap : Inhibits prostate cancer metastasis via PI3K/AKT/mTOR pathway modulation .
Key Differences :

  • Structure : Dammarane-type triterpene lacking the oleanane backbone .
  • Efficacy : Afrocylamin A shows broader anti-metastatic activity but weaker cytotoxicity (IC₅₀ > 50 µM) compared to DGB (IC₅₀: 10–20 µM) .

Ganoderic Acid

Source: Ganoderma fungi. Shared Application: Inhibits 5α-reductase, a target in prostate cancer prevention . Divergence:

  • Mechanism : Acts via steroid metabolism modulation, contrasting with DGB’s direct caspase activation .
  • Controversy : Efficacy in clinical models remains debated, whereas DGB’s preclinical data are robust .

Data Tables

Table 1: Structural and Functional Comparison of DGB and Analogues

Compound Source Core Structure Key Functional Groups Primary Mechanism IC₅₀ (Prostate Cancer)
Desglucoanagalloside B Lysimachia ciliata Oleanane 13β,28-epoxy bridge Caspase activation 10–20 µM
Anagalloside B Anagallis arvensis Oleanane 13β,28-epoxy + glucose Molluscicidal N/A
Nummularoside Lysimachia spp. Oleanane C-16 hydroxyl Autophagy induction >50 µM
Afrocylamin A Afrocarpus spp. Dammarane C-20 ketone PI3K/AKT/mTOR inhibition >50 µM

Table 2: Receptor Binding Profiles

Compound Target Receptor Binding Energy (kcal/mol) Biological Implication
This compound EGFR -10.0 Anti-EGFR cancer therapy
Methyl lucidenate F EGFR -9.3 Moderate EGFR inhibition
Cyqualon EGFR -9.1 Weak EGFR interaction

Q & A

Q. What ethical guidelines apply to in vivo studies involving this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies:
  • Sample Size : Justify with power analysis (α=0.05, β=0.2).
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤1.5 cm³).
  • Data Inclusion : Report all adverse events, even if statistically non-significant .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.